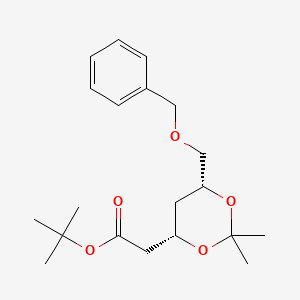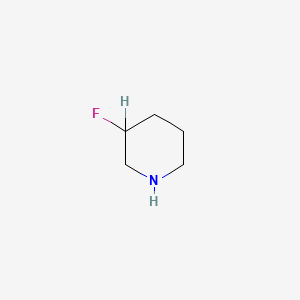
3-Fluoropiperidine
Vue d'ensemble
Description
3-Fluoropiperidine is a cyclic organic compound with the molecular formula C5H10FNO. It is a colorless liquid that is soluble in water and various organic solvents. 3-Fluoropiperidine is an important building block in organic synthesis and has been used in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used as an intermediate for the production of fluoroalkyl amines.
Applications De Recherche Scientifique
Drug Discovery and Design
3-Fluoropiperidine is used in drug discovery and design due to its unique properties. The incorporation of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties . For example, the high C-F bond energy increases metabolic stability and the electronic effects of fluorine allow for modification of critical properties such as the pKa .
Conformational Behavior Study
Understanding the conformational behavior of fluorinated compounds like 3-Fluoropiperidine allows for expansion of the current molecular design toolbox . This understanding can lead to the development of conformationally rigid molecular scaffolds .
Solubility and Membrane Permeability Improvement
The fine-tuning of polarity and lipophilicity by incorporating 3-Fluoropiperidine can increase solubility and membrane permeability, which may in turn increase the likelihood of success in clinical trials .
Design of Highly Polar Compounds
The impact of fluorine substitution on the relative orientation of a C-F bond when incorporated into aliphatic carbocyclic and acyclic systems allows for the design of highly polar compounds .
Synthesis of Fluorinated Pyridines
3-Fluoropiperidine can be used in the synthesis of fluorinated pyridines . These fluoropyridines present a special interest as potential imaging agents for various biological applications .
Formation of Piperidine Derivatives
3-Fluoropiperidine can be used in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These derivatives include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Mécanisme D'action
Target of Action
Fluorinated compounds, including 3-fluoropiperidine, are often used in drug discovery efforts due to their unique properties .
Mode of Action
It is known that the conformational preferences of fluorinated piperidine derivatives can be attributed to charge-dipole interactions, hyperconjugation, dipole minimization, and steric repulsion . These interactions can influence how 3-Fluoropiperidine interacts with its targets.
Biochemical Pathways
The introduction of fluorine atoms into molecules is known to significantly change their polarity, solubility, reactivity, and metabolic stability . These changes could potentially affect various biochemical pathways.
Pharmacokinetics
The introduction of fluorine into drug lead candidates has been recognized as a powerful strategy to improve their pharmacokinetic and physicochemical properties . For example, the high carbon-fluorine bond energy increases metabolic stability , and the electronic effects of fluorine allow for modification of critical properties such as the pKa . A fine-tuning of polarity and lipophilicity can increase solubility and membrane permeability, which may in turn increase the likelihood of success in clinical trials .
Result of Action
The impact of fluorine substitution on the relative orientation of a carbon-fluorine bond when incorporated into aliphatic carbocyclic and acyclic systems allows for the design of highly polar compounds . For aliphatic, heterocyclic systems, these effects can lead to more rigid structures, which enable the stabilization of well-defined conformations .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Fluoropiperidine. For instance, solvation and solvent polarity play a major role in the conformational behavior of fluorinated compounds . Understanding these factors can help in the design of conformationally rigid molecular scaffolds, expanding the current molecular design toolbox .
Propriétés
IUPAC Name |
3-fluoropiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c6-5-2-1-3-7-4-5/h5,7H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKQZLBLVRAJSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30922100 | |
| Record name | 3-Fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoropiperidine | |
CAS RN |
116574-75-5 | |
| Record name | 3-Fluoropiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116574-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Fluoropiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30922100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Fluoropiperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the molecular formula and weight of 3-Fluoropiperidine?
A1: The molecular formula of 3-Fluoropiperidine is C5H10FN, and its molecular weight is 103.1 g/mol.
Q2: How does the fluorine atom in 3-Fluoropiperidine impact its conformation?
A: Research has shown that the fluorine atom in protonated and N-methylated 3-Fluoropiperidine salts consistently prefers an axial orientation within the six-membered ring, regardless of the solvent. [] This preference is attributed to a strong charge-dipole interaction between the fluorine and the positively charged nitrogen, termed the "CF...HN charge-dipole orienting effect." [] This effect is so pronounced that it even influences the molecular orientation in the crystal lattice of the solid-state compounds. []
Q3: What are some established synthetic routes to access 3-Fluoropiperidines?
A3: Several synthetic approaches have been explored for 3-Fluoropiperidines:
- Fluorination of Piperidine Precursors: One method involves fluorinating readily available piperidine precursors, such as 3-chloropropyl-2-cyanoacetate using N-fluorodibenzenesulfonimide (NFSI). [] This strategy allows for the introduction of various substituents at different positions on the piperidine ring.
- [1,2]-Phospha-Brook Rearrangement: A recent study showcased the use of [, ]-phospha-Brook rearrangement for the formal fluorinative ring opening of 2-benzoylpyrrolidines, ultimately leading to 2-Aryl-3-fluoropiperidines. [, ] This methodology offers a novel approach to accessing specific substitution patterns on the 3-Fluoropiperidine scaffold.
- Asymmetric Allylic Alkylation: An enantioselective palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters has been developed, utilizing the Trost family of chiral ligands. [] This method provides access to enantioenriched 3-Fluoropiperidine intermediates, valuable for synthesizing bioactive compounds.
Q4: How can 3-Fluoropiperidines be utilized in medicinal chemistry?
A4: 3-Fluoropiperidines have proven valuable as building blocks for developing various pharmaceutical agents:
- MET Kinase Inhibitors: A recent study investigated N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide (GNE-A), a potent and selective MET kinase inhibitor incorporating a 3-Fluoropiperidine moiety. [] Preclinical studies showed promising pharmacokinetic properties and antitumor activity in MET-amplified tumor models. []
- Indirect AMPK Activators: Research has focused on optimizing the pharmacokinetic properties of pyridine diamide-based indirect AMPK activators containing 3-Fluoropiperidine units. [] Strategic modifications around the piperidine ring, particularly at the 3-position, significantly improved the compound's clearance and safety profile while maintaining on-target potency. []
- NR2B NMDA Receptor Antagonists: 1,4-Disubstituted 3-[18F]fluoropiperidines have been explored as potential radiotracers for positron emission tomography (PET) imaging of the NR2B NMDA receptor. [, ] While initial attempts using this scaffold did not yield suitable in vivo properties for brain imaging, the research highlighted the potential of 3-[18F]fluoropiperidines as building blocks for PET radiotracer development. []
Q5: How do structural modifications of the 3-Fluoropiperidine scaffold impact biological activity?
A: Structure-activity relationship (SAR) studies have revealed that even subtle changes to the 3-Fluoropiperidine core can significantly impact its biological activity. For example, in a series of pyridine diamide AMPK activators, introducing a fluorine atom at the 3-position of the piperidine ring improved rat clearance and reduced hERG inhibition, enhancing the compound's safety profile. [] Similarly, the nature of the substituents at the 1- and 4- positions of 3-[18F]fluoropiperidines dramatically influences radiochemical yields during radiofluorination reactions, impacting their potential as PET radiotracers. []
Q6: How can the physicochemical properties of 3-Fluoropiperidine derivatives be fine-tuned for drug development?
A6: Several strategies can be employed to optimize the drug-like properties of 3-Fluoropiperidine derivatives:
- Modulating Basicity: The basicity of the piperidine nitrogen can be adjusted by introducing electron-withdrawing or electron-donating groups. This modulation can influence properties such as pKa, lipophilicity, and ultimately, the compound's pharmacokinetic profile. []
- Stereochemistry: As observed in the synthesis of 3-Fluoropiperidines from prolinols, controlling stereochemistry at the 3-position can be crucial for achieving desired biological activity. [, ] Employing stereoselective synthetic methods allows for the preparation of single enantiomers or diastereomers, which can exhibit distinct pharmacological profiles.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (1S,9aR,11aS)-5a-methoxy-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,5,6,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxylate](/img/structure/B1141767.png)



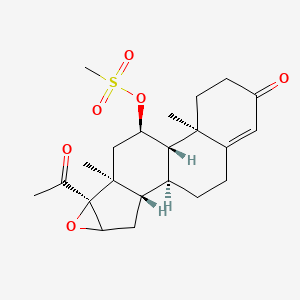
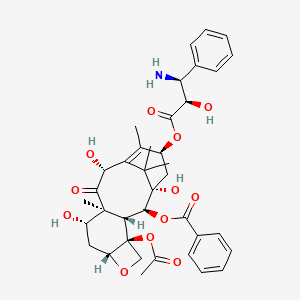

![3-{4-[2-(Dimethylamino)ethoxy]phenyl}prop-2-enoic acid hydrochloride](/img/structure/B1141782.png)

![1-(6-Bromobenzo[d][1,3]dioxol-5-yl)propan-2-one](/img/structure/B1141784.png)
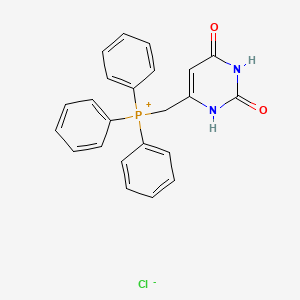
![Sodium 4-[2-(4-hydroxyphenyl)propan-2-yl]phenyl sulfate](/img/structure/B1141789.png)
